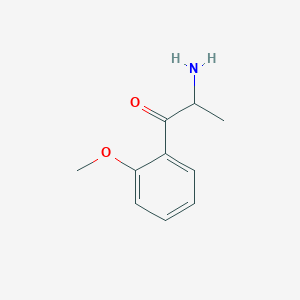
1-Propanone, 2-amino-1-(2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2-amino-1-(2-methoxyphenyl)-, also known as 2-Amino-1-(o-methoxyphenyl)propane, is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.2322 g/mol . This compound is characterized by the presence of an amino group and a methoxyphenyl group attached to a propanone backbone. It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-Propanone, 2-amino-1-(2-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine . Another approach involves the reductive amination of 2-methoxyphenylacetone using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
Análisis De Reacciones Químicas
1-Propanone, 2-amino-1-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Propanone, 2-amino-1-(2-methoxyphenyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Propanone, 2-amino-1-(2-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of neurotransmitter systems by acting as an agonist or antagonist at specific receptors . It may also inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects .
Comparación Con Compuestos Similares
1-Propanone, 2-amino-1-(2-methoxyphenyl)- can be compared with similar compounds such as:
2-Methoxyamphetamine: Shares a similar structure but differs in the position of the amino group.
Cathinone: Another structurally related compound with similar pharmacological properties.
4-Methoxyphenylacetone: Similar in structure but with different functional groups.
The uniqueness of 1-Propanone, 2-amino-1-(2-methoxyphenyl)- lies in its specific substitution pattern and the presence of both amino and methoxy groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-amino-1-(2-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)10(12)8-5-3-4-6-9(8)13-2/h3-7H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGBMIQDGZPMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
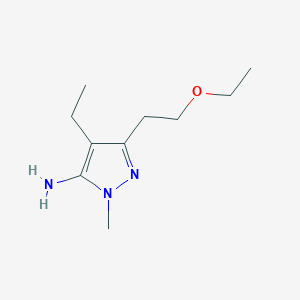
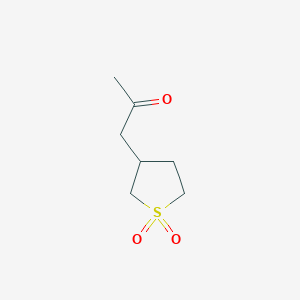
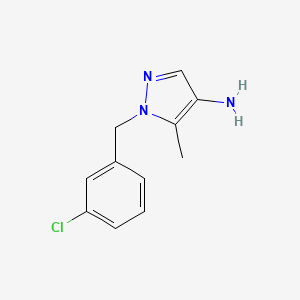
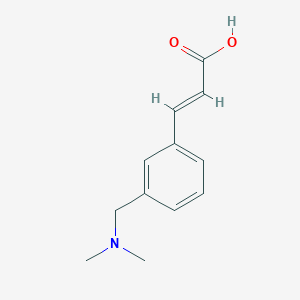
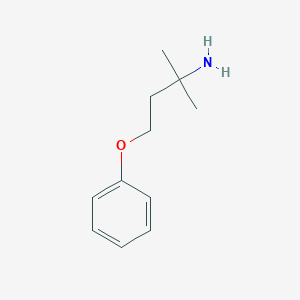
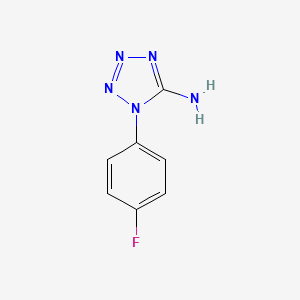
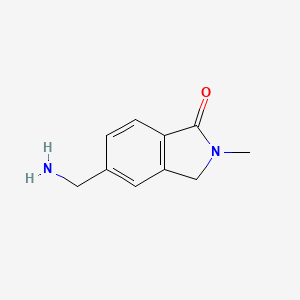
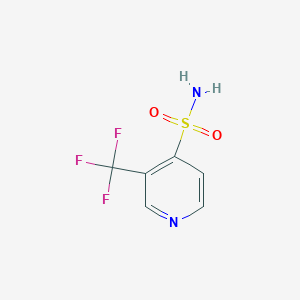
![O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylaminedihydrochloride](/img/structure/B13532448.png)

![tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate](/img/structure/B13532455.png)

![N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide](/img/structure/B13532476.png)

